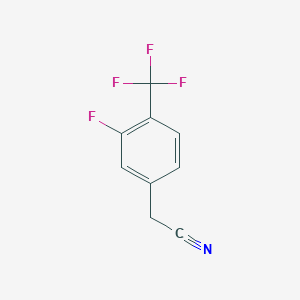

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMKWHPORKALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372171 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-90-2 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247113-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for novel molecular entities. This document covers the compound's physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, discusses its chemical reactivity and applications, and provides essential safety and handling protocols.

Compound Identification and Physicochemical Properties

Key Identifiers:

-

Systematic Name: 2-(3-Fluoro-4-(trifluoromethyl)phenyl)acetonitrile

-

Molecular Formula: C₉H₅F₄N[3]

-

Molecular Weight: 203.14 g/mol [3]

Physicochemical Data (Predicted and Inferred from Analogs):

| Property | Value | Source / Rationale |

| Physical State | Liquid to low-melting solid | Based on analogs like 3-(CF₃)phenylacetonitrile (liquid) and 4-(CF₃)phenylacetonitrile (solid).[1] |

| Boiling Point | > 100 °C at reduced pressure | Predicted to be higher than 3-(CF₃)phenylacetonitrile (92-93°C / 4 mmHg) due to increased polarity and molecular weight.[4] |

| Density | ~1.2 - 1.4 g/mL | Fluorination typically increases density. Analog 3-(CF₃)phenylacetonitrile has a density of 1.187 g/mL.[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO). Insoluble in water. | Typical for fluorinated aromatic compounds. |

Scientific Context and Significance: The Power of Fluorine

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group and the fluoro (-F) group on the aromatic ring of this molecule are not merely passive substituents; they actively modulate its biological and chemical properties.

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts the electronic nature of the aromatic ring.[5] It is a lipophilic moiety that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its steric bulk and electronic influence can also improve binding affinity to biological targets.

-

Fluoro Group (-F): The fluorine atom, being the most electronegative element, also acts as an electron-withdrawing group. It can form crucial hydrogen bonds with protein residues and, like the -CF₃ group, can block metabolic pathways, thereby increasing the half-life of a drug candidate.

The combination of these two groups creates a unique electronic environment on the phenyl ring, making this compound a highly sought-after intermediate for synthesizing complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[5]

Caption: Key structural features and their influence on molecular properties.

Synthesis Methodology: The Sandmeyer Reaction

A reliable and scalable method for the synthesis of aryl nitriles from primary anilines is the Sandmeyer reaction.[6] This classic transformation proceeds through a diazonium salt intermediate and offers a direct route to install the nitrile functionality.[7][8] The proposed synthesis for this compound starts from the commercially available 3-Fluoro-4-(trifluoromethyl)aniline.

The overall transformation is a two-step, one-pot process:

-

Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group (N₂) with a cyanide (-CN) group.[9]

Caption: Proposed synthesis workflow via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10] All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Materials and Reagents:

-

3-Fluoro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Deionized Water

-

Crushed Ice

-

Ethyl Acetate (for extraction)

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-Fluoro-4-(trifluoromethyl)aniline (1.0 eq).

-

Add a mixture of concentrated HCl and water and cool the resulting suspension to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0-5 °C. (Perform in a well-ventilated fume hood due to the high toxicity of cyanides).

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The addition may cause foaming and evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature, then gently heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

-

Key Reactions and Applications

This compound is not an end-product but a versatile intermediate.[5] Its value lies in the reactivity of the nitrile group and the substituted aromatic ring.

-

Nitrile Group Transformations: The cyano group is a gateway to other critical functionalities.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the corresponding phenylacetic acid derivative, a common substructure in anti-inflammatory drugs.[8]

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a phenethylamine derivative, a core scaffold in many psychoactive compounds and other pharmaceuticals.

-

-

Applications as a Building Block: This compound is primarily used in the synthesis of:

-

Pharmaceuticals: As a key intermediate for active pharmaceutical ingredients (APIs), particularly in areas requiring high metabolic stability and specific electronic properties.[5]

-

Agrochemicals: Used in the development of advanced pesticides and herbicides where the fluorinated motifs can enhance efficacy.[5]

-

Materials Science: The unique electronic properties make it a candidate for synthesizing novel organic semiconductors and advanced polymers.

-

Safety, Handling, and Storage

Working with fluorinated and cyano-containing compounds requires strict adherence to safety protocols. Data inferred from analogs like 3-(Trifluoromethyl)phenylacetonitrile indicates the following hazards:[4]

Hazard Summary Table:

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory | May cause respiratory irritation. |

| Flammability | Flammable liquid and vapor. |

Handling and PPE:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles/face shield.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its carefully arranged substituents provide a unique combination of stability, reactivity, and electronic character. While its synthesis requires careful handling of hazardous reagents, established methods like the Sandmeyer reaction provide a viable pathway for its production. For researchers in drug discovery and materials science, this compound represents a valuable building block for creating next-generation molecules with enhanced performance and tailored properties.

References

- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem.

- Master Organic Chemistry. (2018).

- ResearchGate. (2025).

- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetonitrile 97%. Product Page.

- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.

- National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- ChemicalBook. (2025). 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6.

- Amfluoro. 1806862-58-7 | 3-Amino-5-chloro-4-(trifluoromethyl)phenylacetonitrile.

- Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile.

- Sigma-Aldrich. 3-(Trifluoromethyl)

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Tokyo Chemical Industry. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.

- PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359.

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98%. Product Page.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Sigma-Aldrich. 4-(Trifluoromethyl)

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-Fluoro-4-(Trifluoromethoxy)aniline.

- Santa Cruz Biotechnology. This compound.

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)phenylacetonitrile 98%. Product Page.

Sources

- 1. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, analysis, and applications of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Fluorinated Building Block

This compound is a substituted aromatic nitrile that has garnered significant interest in the field of organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable precursor for the synthesis of a wide range of biologically active compounds and advanced materials. The strategic placement of these electron-withdrawing groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this compound a crucial tool for fine-tuning molecular attributes in drug design.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 247113-90-2 | [1], [2] |

| Molecular Formula | C₉H₅F₄N | [3], [4] |

| Molecular Weight | 203.14 g/mol | [1], [4] |

| Appearance | Solid | [3] |

| Melting Point | 148 - 152 °C | [1] |

| Boiling Point | 229.5 ± 35.0 °C (Predicted) | [5] |

| Density | 1.39 g/cm³ | [1] |

| Flash Point | 254 °C | [1] |

Spectral Data and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹⁹F NMR is a critical tool for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups. Two distinct signals would be expected.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as strong C-F stretching absorptions, would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z 203, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the trifluoromethyl group.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, often starting from a correspondingly substituted toluene or benzyl bromide. A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 3-Fluoro-4-(trifluoromethyl)benzyl bromide and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Cyanation: Sodium cyanide (NaCN) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. Given that the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common method. Alternatively, column chromatography on silica gel can be employed for higher purity.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively dissolve both the organic substrate and the inorganic cyanide salt, facilitating the Sₙ2 reaction.

-

Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize side reactions.

-

Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity. Recrystallization is often more scalable, while chromatography can provide higher purity for smaller quantities.

Safety and Handling

This compound is classified as a toxic substance.[3] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[3]

-

Hand Protection: Wear chemical-resistant gloves.[3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapor.[3]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.[3]

-

If on Skin: Wash with plenty of water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

If Inhaled: Remove the victim to fresh air.[3]

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The fluorine atom can modulate the pKa of nearby functional groups and can also participate in favorable interactions with biological targets.

While specific drugs derived from this exact starting material are not prominently documented in publicly available literature, its structural motifs are found in a variety of compounds investigated for therapeutic purposes. Phenylacetonitrile derivatives are precursors to a wide range of bioactive molecules, including those with applications as:

-

Enzyme Inhibitors: The nitrile group can act as a handle for further chemical transformations or can itself interact with active sites of enzymes.

-

Receptor Ligands: The substituted phenyl ring can be a key pharmacophore for binding to various receptors.

-

Intermediates for Heterocyclic Synthesis: The nitrile and the benzylic position are reactive sites that can be utilized in the construction of more complex heterocyclic systems, which are prevalent in many drug classes.

The general importance of fluorinated compounds in drug discovery is well-established, with a significant percentage of modern drugs containing at least one fluorine atom.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and the presence of key functional groups make it a valuable building block for the synthesis of complex molecules with tailored properties. Adherence to strict safety protocols is essential when handling this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile fluorinated intermediates like this compound is expected to increase.

References

-

PubChem. (n.d.). 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile. Retrieved from [Link]

-

Fluoropharm. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Molbase. (n.d.). 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile. Retrieved from [Link]

-

Mopan. (n.d.). 3-氟-4-(三氟甲基)溴苄. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Modern Chemistry

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound that has garnered significant attention as a pivotal building block in medicinal chemistry and materials science. Its strategic value lies in the unique combination of three key functional groups on a single phenyl ring: a nitrile, a fluorine atom, and a trifluoromethyl (CF₃) group.

The presence of the electron-withdrawing CF₃ group and fluorine atom profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The CF₃ group, in particular, is a well-established bioisostere for other chemical groups and is known to enhance binding affinity and improve the pharmacokinetic profile of drug candidates. The nitrile moiety is a versatile synthetic handle, readily converted into amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides an in-depth examination of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 672-38-8 | N/A |

| Molecular Formula | C₉H₅F₄N | N/A |

| Molecular Weight | 203.14 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~105-107 °C at 12 mmHg | N/A |

| Density | ~1.35 g/mL at 25 °C | N/A |

Safety and Handling Synopsis:

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is essential.[2][3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air.[1]

Synthesis and Mechanistic Rationale

The most common and reliable laboratory synthesis of this compound involves a nucleophilic substitution reaction, specifically the cyanation of 3-fluoro-4-(trifluoromethyl)benzyl bromide. This method is favored for its high efficiency and straightforward execution.

Reaction Scheme: 3-Fluoro-4-(trifluoromethyl)benzyl bromide + NaCN → this compound + NaBr

Causality Behind Experimental Choices:

-

Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate. An alternative, greener approach might involve a phase-transfer catalysis system in a biphasic water/toluene mixture.

-

Nucleophile: Sodium cyanide (NaCN) is a cost-effective and highly effective source of the cyanide nucleophile. Potassium cyanide (KCN) can also be used. Extreme caution and adherence to safety protocols are paramount when handling cyanide salts.

-

Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion.

Detailed Experimental Protocol: A Self-Validating System

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMF.

-

Reagent Addition: Dissolve 3-fluoro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring cyanide suspension at room temperature.

-

Reaction Execution: Heat the mixture to 60 °C and maintain stirring. Monitor the reaction's progress every hour using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting benzyl bromide spot indicates completion.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield the final product. The purity and identity are confirmed by NMR spectroscopy.

Synthesis Workflow Diagram

Caption: A standard laboratory workflow for the synthesis of this compound.

Analytical Characterization: Confirming Molecular Identity

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound.

-

¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) around δ 3.8-4.0 ppm. The aromatic region will display complex multiplets between δ 7.4-7.8 ppm, consistent with a 1,2,4-trisubstituted benzene ring.

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for fluorinated compounds. A singlet corresponding to the CF₃ group will be observed around δ -63 ppm. Another signal, likely a multiplet, will appear for the single fluorine atom on the ring.

-

¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the nitrile carbon (-CN) around δ 117 ppm, the benzylic carbon (-CH₂CN) around δ 25-30 ppm, and the quartet for the CF₃ carbon (with C-F coupling) around δ 124 ppm. A series of signals will also be present for the aromatic carbons.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be prominent around 2250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.14).

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a versatile intermediate. The specific substitution pattern makes it a precursor to a wide range of more complex molecules with significant biological activity.

Case Study: Synthesis of Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aromatic core. This phenylacetonitrile derivative is an ideal starting point for building molecules that target specific enzyme active sites. The nitrile group can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary amine, which can then be elaborated into various heterocyclic scaffolds common in kinase inhibitor design.

The diagram below illustrates its role as a foundational scaffold.

Caption: Synthetic pathways illustrating the utility of the title compound as a versatile intermediate.

Beyond pharmaceuticals, this molecule is explored in materials science for creating advanced polymers and organic semiconductors.[4][5] The trifluoromethyl group can impart desirable properties like increased thermal stability and hydrophobicity.[4] For instance, it has been used as a precursor for cyano-substituted distyrylbenzene derivatives, which are investigated as n-type organic semiconductors for electronics.[5][6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its unique electronic and structural features, combined with the synthetic versatility of the nitrile group, make it an invaluable asset for medicinal chemists and material scientists. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, enables researchers to fully leverage its potential in the development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in the synthesis of various organic compounds. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. The strategic incorporation of fluorine-containing moieties is a well-established method for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Physicochemical Properties

The molecular formula for this compound is C9H5F4N, and its molecular weight is 203.14 g/mol .[2][3] This compound typically appears as a colorless to light yellow liquid or solid, depending on its purity and the ambient temperature.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 203.14 g/mol | [2][3] |

| Molecular Formula | C9H5F4N | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 93 °C at 4 mmHg | [4] |

| Density | 1.26 g/mL | [4] |

The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making it electron-deficient. This, in turn, affects the reactivity of the nitrile group and the aromatic ring itself.

Synthesis and Chemical Reactions

The synthesis of fluorinated phenylacetonitriles can be achieved through various synthetic routes. One common approach involves the multi-step conversion of a readily available starting material like ortho-fluoro benzotrifluoride. This process typically includes nitration, reduction to an aniline derivative, followed by a Sandmeyer-type reaction to introduce the nitrile group.

A patented method for a related compound, 3-trifluoromethyl phenylacetonitrile, involves a sequence of trifluoromethylation, diazotization, and reduction reactions starting from p-aminophenyl acetonitrile.[5] Another patented process for preparing 3-fluoro-4-trifluoromethylbenzonitrile starts with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, a substitution reaction to introduce the cyano group.[6]

The nitrile group of this compound can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions with organometallic reagents. These reactions open up a wide array of possibilities for creating more complex molecules.

Illustrative Synthesis Workflow:

Caption: A generalized synthetic pathway for producing fluorinated phenylacetonitriles.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key functional group in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins.[1] Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals.

This compound and its isomers serve as important building blocks for the synthesis of biologically active molecules. For instance, related structures are utilized in the development of selective androgen receptor modulators (SARMs), which have potential applications in hormonal therapy.[7] The unique substitution pattern of this compound allows for the precise tuning of molecular properties to optimize drug-like characteristics.

Role in Medicinal Chemistry:

Caption: Key contributions of the title compound to drug and agrochemical development.

Analytical Methods and Quality Control

The purity and identity of this compound are typically assessed using standard analytical techniques.

Standard Analytical Protocol:

-

Gas Chromatography (GC): To determine the purity of the compound. A non-polar capillary column is often used with a flame ionization detector (FID).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic and methylene protons.

-

¹⁹F NMR: To verify the presence and chemical shift of the fluorine and trifluoromethyl groups.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.

It is crucial to perform these analyses to ensure the material meets the required specifications for subsequent synthetic steps, particularly in a pharmaceutical development setting where high purity is paramount.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries.[10] Its unique combination of fluorine and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of new molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. [Link]

-

Organic Syntheses. 2-Phenylbutyronitrile. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Trifluoromethylphenylacetonitrile for Novel Material Synthesis. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the robust and widely utilized Sandmeyer reaction. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that influence reaction yield and purity.

Introduction: Strategic Importance of Fluorinated Phenylacetonitriles

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the fluorine atom can influence pKa and conformation, and participate in hydrogen bonding. This compound serves as a versatile precursor for a range of bioactive molecules, making its efficient and scalable synthesis a topic of significant interest.

Primary Synthetic Pathway: The Sandmeyer Reaction Route

The most common and industrially viable route to this compound proceeds via a three-stage process starting from a substituted benzotrifluoride. This pathway leverages the classical Sandmeyer reaction for the introduction of the nitrile functionality.

A visual overview of this synthetic pathway is presented below:

Caption: Overall synthetic scheme for this compound.

Stage 1: Synthesis of the Precursor - 3-Fluoro-4-(trifluoromethyl)aniline

The synthesis of the key aniline intermediate is typically achieved through a two-step process starting from 2-fluoro-benzotrifluoride.

2.1.1. Nitration of 2-Fluoro-benzotrifluoride

The initial step involves the electrophilic aromatic substitution (nitration) of 2-fluoro-benzotrifluoride. The directing effects of the fluorine and trifluoromethyl substituents are crucial in determining the regioselectivity of this reaction. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The nitration predominantly occurs at the position para to the fluorine and meta to the trifluoromethyl group, yielding 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene.

-

Mechanism Insight: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring. The regiochemical outcome is a result of the interplay between the activating/deactivating and directing effects of the existing substituents.

2.1.2. Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group in 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene to an amine, yielding 3-fluoro-4-(trifluoromethyl)aniline. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is a common and clean method.

-

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene in a suitable solvent (e.g., methanol or ethanol), a catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (typically 1-10 bar) in a hydrogenation reactor.[1]

-

The reaction is monitored until the consumption of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-fluoro-4-(trifluoromethyl)aniline.[1]

-

Alternative reduction methods include the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl).

| Parameter | Typical Conditions | Reference |

| Starting Material | 3-fluoro-4-(trifluoromethyl)-1-nitrobenzene | [2] |

| Reducing Agent | H₂ gas with Pd/C catalyst | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Pressure | 1-10 bar | [1] |

| Temperature | Room temperature to 50 °C |

Stage 2: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline

The conversion of the primary aromatic amine to a diazonium salt is a critical step that prepares the molecule for the Sandmeyer reaction.[3] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[4][5]

-

Mechanism of Diazotization:

-

Nitrous acid (HONO) is formed from the reaction of sodium nitrite with a strong acid.

-

Protonation of nitrous acid followed by the loss of water generates the highly electrophilic nitrosonium ion (N=O⁺).[3]

-

The amino group of the aniline attacks the nitrosonium ion.

-

A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium salt.[3]

-

Caption: Simplified mechanism of the diazotization reaction.

-

Experimental Protocol: Diazotization

-

3-Fluoro-4-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.[4]

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.[4]

-

The reaction mixture is stirred for a short period (e.g., 30 minutes) at 0-5 °C to ensure complete formation of the diazonium salt.[4] The resulting solution is used immediately in the next step.

-

| Parameter | Typical Conditions | Reference |

| Reactant | 3-Fluoro-4-(trifluoromethyl)aniline | |

| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | [4] |

| Solvent | Water | [4] |

| Temperature | 0-5 °C | [4] |

Stage 3: The Sandmeyer Reaction - Cyanation

The Sandmeyer reaction is a versatile method for the substitution of an aromatic diazonium group with various nucleophiles, including cyanide, halides, and others, using a copper(I) salt as a catalyst or reagent.[6][7] For the synthesis of this compound, copper(I) cyanide is employed.

-

Mechanism Insight: The precise mechanism of the Sandmeyer reaction is complex and still debated, but it is generally believed to involve a radical pathway. The diazonium salt is thought to be reduced by copper(I) to an aryl radical, with the release of nitrogen gas and the formation of copper(II). The aryl radical then reacts with the cyanide ion coordinated to the copper, followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.

-

Experimental Protocol: Sandmeyer Cyanation

-

In a separate flask, a solution or suspension of copper(I) cyanide is prepared.

-

The cold diazonium salt solution from the previous step is slowly added to the vigorously stirred copper(I) cyanide mixture.[4]

-

Effervescence due to the evolution of nitrogen gas is observed.[4]

-

The reaction mixture is typically warmed to facilitate the completion of the reaction.

-

After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified, often by distillation or chromatography.

-

| Parameter | Typical Conditions | Reference |

| Reactant | 3-Fluoro-4-(trifluoromethyl)benzenediazonium salt | |

| Reagent | Copper(I) cyanide (CuCN) | [7] |

| Temperature | Addition at low temperature, then warming | [4] |

| Work-up | Extraction with an organic solvent |

Alternative Synthetic Strategies

While the Sandmeyer reaction is a dominant route, other methods for the synthesis of aryl nitriles exist and could potentially be adapted for this compound.

Cyanation of a Benzyl Halide

An alternative approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt. This would require the synthesis of 3-fluoro-4-(trifluoromethyl)benzyl bromide or chloride.

-

Reaction Scheme: 3-Fluoro-4-(trifluoromethyl)benzyl bromide + NaCN/KCN → this compound + NaBr/KBr

This method is straightforward but depends on the availability of the corresponding benzyl halide precursor. The synthesis of this precursor would likely involve the radical bromination of 3-fluoro-4-(trifluoromethyl)toluene.

Safety Considerations

-

Nitration: The use of concentrated nitric and sulfuric acids requires caution due to their corrosive nature. Nitration reactions can be highly exothermic and require careful temperature control.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The use of a specialized hydrogenation apparatus and proper handling procedures are essential.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are almost always prepared in situ in cold aqueous solutions and used immediately.

-

Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This pathway offers a robust and scalable method, starting from readily available materials. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions at each stage are crucial for achieving high yields and purity of this valuable synthetic intermediate. The choice of the specific reagents and conditions can be optimized based on the scale of the synthesis and the available laboratory infrastructure.

References

- Preparation of trifluoromethylanilines. Google Patents, US6333434B1.

- Preparation of trifluoromethylanilines. Google Patents, US6333434B1.

- Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents, CN104447402A.

- Improved method for synthesizing m-trifluoromethyl phenol. Google Patents, CN101781174A.

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents, CN101337911A.

-

4-trifluoromethyl aniline. ChemBK. Available at: [Link] aniline

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available at: [Link]

-

No cyanation of benzyl bromide in the absence of Cu. ResearchGate. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. Available at: [Link]

-

Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

- Cyanation of aromatic halides. Google Patents, US7595417B2.

-

4-(Trifluoromethyl)phenylacetonitrile. PubChem. Available at: [Link]

-

Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PMC - PubMed Central. Available at: [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook. Available at: [Link]

Sources

- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. Due to the limited availability of public, experimental spectral data for this specific compound, this guide employs a robust scientific methodology, integrating advanced spectroscopic prediction with a rigorous comparative analysis against well-characterized structural isomers. We present predicted Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR), and Mass Spectrometry (MS) data, contextualized with experimental data from public databases for related compounds. This approach provides a reliable and deeply reasoned framework for the structural verification and quality control of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Structural Verification

This compound is a highly functionalized aromatic compound. The precise arrangement of its substituents—a nitrile, a fluorine atom, and a trifluoromethyl group—creates a unique electronic environment that is of great interest in the synthesis of novel chemical entities. However, unambiguous confirmation of this specific substitution pattern is paramount, as isomers can possess vastly different chemical and biological properties.

Standard analytical procedure demands empirical spectroscopic data for structural elucidation. While data for many related isomers are available, public repositories currently lack a complete, experimentally verified dataset for this compound. This guide addresses this gap by leveraging predictive spectroscopy, a powerful tool in modern chemistry, and grounding these predictions in the solid experimental data of its close analogues. This comparative methodology not only provides a confident spectroscopic profile for the target molecule but also offers deeper insight into structure-spectrum correlations.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow described herein integrates ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for analysis.

Caption: Workflow for structural elucidation using predictive and comparative spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the fluorine environments.

3.1. Experimental Protocol (General)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically needed as the spectrometer's fluorine frequency is used as a reference.

3.2. ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environments (chemical shift), their neighboring protons (multiplicity), and the relative number of protons (integration).

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 7.65 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 | 1H |

| H-5 | 7.58 | Doublet (d) | J(H-F) ≈ 11.5 | 1H |

| H-6 | 7.70 | Triplet (t) | J(H-H) ≈ 8.0 | 1H |

| CH₂ | 3.80 | Singlet (s) | - | 2H |

Data predicted using NMRDB.org, which utilizes a combination of algorithms for its calculations.[1][2]

-

Causality & Field Insights:

-

The three aromatic protons are distinct due to the substitution pattern.

-

H-6: Expected to be the most downfield proton due to the deshielding effects of the adjacent CF₃ group.

-

H-2 and H-5: These protons will exhibit coupling to the fluorine atom at position 3. The magnitude of this coupling (J-value) depends on the number of bonds separating the nuclei. Ortho coupling (³JHF, as in H-2) is typically smaller than meta coupling (⁴JHF, as in H-5).

-

CH₂ Group: The benzylic protons are expected to appear as a singlet around 3.8 ppm. Their isolation from other protons prevents splitting.

-

3.3. ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | 127.5 | Doublet (d) | ¹JCF ≈ 250 |

| C-2 | 115.0 | Doublet (d) | ²JCF ≈ 25 |

| C-3 | 160.0 | Doublet of quartets (dq) | ¹JCF ≈ 270, ²JCCF ≈ 35 |

| C-4 | 125.0 | Quartet (q) | ¹JCF ≈ 272 |

| C-5 | 129.0 | Doublet (d) | ³JCF ≈ 5 |

| C-6 | 132.0 | Singlet (s) | - |

| CH₂ | 22.0 | Singlet (s) | - |

| CN | 117.0 | Singlet (s) | - |

| CF₃ | 123.0 | Quartet (q) | ¹JCF ≈ 272 |

Data predicted using NMRDB.org and ACD/Labs NMR Predictors, reflecting typical values for fluorinated aromatics.[1][2][3]

-

Causality & Field Insights:

-

C-3 and C-4: These carbons are directly attached to fluorine atoms and will show very large one-bond C-F coupling constants (¹JCF), which are highly characteristic. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

C-2 and C-5: These carbons are two or three bonds away from the aromatic fluorine and will exhibit smaller couplings.

-

CN and CH₂: The nitrile and methylene carbons are typically found in the upfield region of the spectrum. The nitrile carbon signal is often of lower intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

4.1. Experimental Protocol (General)

-

ATR-IR: The most common and convenient method. A small amount of the liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. A spectrum is collected over the range of 4000-400 cm⁻¹. The background is collected first and automatically subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~2250 | Nitrile (C≡N) | Stretch | Strong, Sharp |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 1600-1450 | Aromatic C=C | In-ring stretch | Medium-Weak |

| 1350-1100 | C-F and CF₃ | Stretch | Very Strong |

Frequency ranges are based on established spectroscopic correlation charts and data from the NIST Chemistry WebBook for similar compounds.[4][5][6]

-

Causality & Field Insights:

-

Nitrile Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the IR spectrum. It appears in a relatively uncongested region and is typically sharp and strong due to the large change in dipole moment during the vibration. For aromatic nitriles, this peak is found between 2240 and 2220 cm⁻¹.[6]

-

C-F and CF₃ Stretches: The region from 1350-1100 cm⁻¹ will be dominated by very strong, broad absorptions arising from the stretching vibrations of the C-F single bond and the symmetric and asymmetric stretches of the CF₃ group.[7] This is a hallmark of fluorinated organic compounds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

5.1. Experimental Protocol (General)

-

Electron Ionization (EI-MS): Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, separated from impurities, and then enters the MS source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

|---|---|---|

| 203 | [M]⁺ (Molecular Ion) | The parent ion, confirming the molecular weight of C₉H₅F₄N. |

| 202 | [M-H]⁺ | Loss of a hydrogen radical. |

| 184 | [M-F]⁺ | Loss of a fluorine radical from the CF₃ group. |

| 177 | [M-CN]⁺ | Loss of the nitrile group. |

| 134 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 116 | [M-CH₂CN]⁺ | Loss of the cyanomethyl radical. |

Fragmentation patterns are predicted based on the principles of mass spectrometry and known fragmentation of benzyl nitriles and trifluoromethyl-aromatics.[8][9][10][11]

-

Causality & Field Insights:

-

Molecular Ion: The molecular ion peak at m/z 203 should be clearly visible and is the most critical piece of information for confirming the molecular formula.

-

Key Fragments: The loss of stable radicals or neutral molecules is favored. The loss of the CF₃ group (mass 69) to give a fragment at m/z 134 is a highly characteristic fragmentation pathway for trifluoromethyl-substituted aromatic compounds. The benzylic position is also prone to cleavage, leading to fragments related to the loss of the cyanomethyl group.

-

Conclusion: A Framework for Confidence

This guide establishes a comprehensive spectroscopic profile for this compound through a scientifically rigorous process of prediction and comparative analysis. The predicted data, summarized in the tables above, provides a detailed and reliable benchmark for researchers working with this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, and by comparing them against the known spectra of related isomers, scientists can confidently verify the structure and purity of their materials. This integrated approach underscores the power of modern spectroscopic and computational tools in advancing chemical research and development.

References

-

PubChem. National Center for Biotechnology Information. [Link][12][13][14]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4][15][16][17][18]

-

Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][6]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link][19]

-

AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link][7][20]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link][5]

-

ResearchGate. Fragmentation of N‐benzyl‐substituted five‐membered nitriles.[Link][8]

-

NIH. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.[Link][11]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Benzyl nitrile [webbook.nist.gov]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 14. lor.nnlm.gov [lor.nnlm.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 18. The NIST Chemistry Webbook | NIST [nist.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.aip.org [pubs.aip.org]

A Comprehensive Guide to the NMR Spectral Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile for Pharmaceutical Research

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, a key building block in modern drug discovery. Recognizing the critical role of fluorinated motifs in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents, this document offers a detailed interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. By synthesizing data from structurally related analogs and fundamental principles of NMR spectroscopy, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated compounds. We will explore the causal relationships between molecular structure and spectral features, outline best-practice experimental protocols, and provide a framework for the unambiguous structural elucidation of this important synthetic intermediate.

Introduction: The Significance of Fluorinated Phenylacetonitriles in Drug Discovery

The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound represents a versatile scaffold incorporating these key functionalities, making it a valuable precursor for the synthesis of a diverse range of pharmaceutical candidates. Accurate and comprehensive structural characterization is paramount to ensure the integrity of these synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a roadmap for its unambiguous identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methylene protons and the aromatic protons, with characteristic multiplicities arising from spin-spin coupling.

Expected Chemical Shifts and Coupling Constants

Based on the analysis of related structures such as 4-(trifluoromethyl)phenylacetonitrile[1][2][3], the following spectral features are predicted:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂ | ~3.8 | Singlet (s) | N/A |

| Ar-H (H-2) | ~7.8 | Doublet (d) | ~8 |

| Ar-H (H-5) | ~7.7 | Doublet of doublets (dd) | ~8, ~2 |

| Ar-H (H-6) | ~7.6 | Doublet (d) | ~8 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Rationale Behind the Predictions

-

Methylene Protons (CH₂): The protons of the cyanomethyl group are expected to appear as a singlet around 3.8 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent cyano group and the aromatic ring.

-

Aromatic Protons: The aromatic region will display a complex pattern due to the substitution.

-

H-2: This proton is ortho to the fluorine atom and is expected to show a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the trifluoromethyl group and meta to the fluorine, leading to a doublet of doublets.

-

H-6: This proton is meta to the trifluoromethyl group and ortho to the methylene group, resulting in a doublet.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of fluorine and the trifluoromethyl group will significantly influence the chemical shifts and introduce characteristic C-F couplings.

Expected Chemical Shifts and Couplings

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling (J, Hz) |

| CF₃ | ~123 | Quartet (q) | ~272 |

| C-F (C-3) | ~160 | Doublet (d) | ~250 |

| C-CN (C-1) | ~132 | Singlet (s) | N/A |

| C-CF₃ (C-4) | ~130 | Quartet of doublets (qd) | ~32, ~5 |

| CH₂ | ~23 | Singlet (s) | N/A |

| CN | ~117 | Singlet (s) | N/A |

| Aromatic CH | ~115-135 | Doublets or complex multiplets | Variable |

Note: Predicted values are based on data from related compounds and established substituent effects.[3][4]

Rationale Behind the Predictions

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 272 Hz.

-

Fluorinated Aromatic Carbon (C-3): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF) of around 250 Hz, appearing as a doublet.

-

Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons will be influenced by their proximity to the electron-withdrawing fluorine and trifluoromethyl groups, as well as smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[5] The spectrum of this compound is expected to show two distinct signals.

Expected Chemical Shifts and Couplings

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted F-F Coupling (J, Hz) |

| Ar-F | ~ -115 | Quartet (q) | ~ 20 |

| CF₃ | ~ -63 | Doublet (d) | ~ 20 |

Note: Chemical shifts are referenced to CFCl₃.[6][7]

Rationale Behind the Predictions

-

Aromatic Fluorine (Ar-F): The fluorine atom on the aromatic ring is expected to appear as a quartet due to coupling with the three equivalent fluorine atoms of the adjacent trifluoromethyl group.

-

Trifluoromethyl Fluorines (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will appear as a doublet due to coupling with the single aromatic fluorine atom. The magnitude of this four-bond F-F coupling is anticipated to be around 20 Hz.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound is recommended.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Spectrometer Frequency: 376 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Visualization of Molecular Structure and Key NMR Interactions

To visually represent the molecular structure and the key through-bond NMR coupling interactions, the following diagrams are provided.

Caption: Key predicted ¹H and ¹⁹F NMR coupling interactions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound, assess its purity, and proceed with its application in drug discovery and development. The provided experimental protocols and theoretical explanations serve as a robust framework for the practical application of NMR spectroscopy in the characterization of complex fluorinated molecules.

References

-

Structural analysis of 4-(Trifluoromethyl) Phenylacetonitrile : FT-IR, FT-Raman and NMR Approaches. Semantic Scholar. Available from: [Link].

-

Supporting Information for a scientific article. Available from: [Link].

-

19F NMR Reference Standards. University of California, Santa Barbara. Available from: [Link].

-

The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available from: [Link].

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link].

-

2-(Trifluoromethyl)phenylacetonitrile - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link].

-

4-(Trifluoromethyl)phenylacetonitrile. PubChem. Available from: [Link].

- Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. Available from: [Link].

-

4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook. Available from: [Link].

Sources

- 1. Table 2 from Structural analysis of 4-(Trifluoromethyl) Phenylacetonitrile : FT-IR, FT-Raman and NMR Approaches | Semantic Scholar [semanticscholar.org]

- 2. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile mass spectrometry

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Abstract